
N-(3-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-13(24)21-14-7-6-10-16(11-14)26-12-17-18(20)19(25)23(22(17)2)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPURBOHKURLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Pyrazoline derivatives, which this compound is a part of, have been reported to exhibit a broad spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
For instance, some pyrazoline derivatives have been reported to inhibit the activity of enzymes like acetylcholinesterase, which plays a crucial role in nerve impulse transmission .
Biochemical Pathways
For instance, they can affect the production of reactive oxygen species (ROS), which are involved in various cellular processes and can lead to cellular damage when overproduced .
Result of Action
Given the broad biological activities of pyrazoline derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Biologische Aktivität
N-(3-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide, also known by its CAS number 1022722-45-7, is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 416.27 g/mol. The compound features a pyrazoline moiety, which is significant in medicinal chemistry for its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically including the formation of the pyrazoline ring followed by the introduction of the methoxy and ethanamide groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It was screened against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation:
These values suggest that the compound exhibits selective toxicity towards cancer cells while maintaining a relatively higher viability in non-cancerous cells.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies indicate that it may activate caspase pathways leading to programmed cell death in malignant cells . Additionally, compounds with similar structures have shown inhibition of specific kinases involved in cancer progression, which may also apply to this pyrazoline derivative.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine release and enzyme inhibition (e.g., COX and LOX pathways). The compound demonstrated significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Studies
A clinical study involving animal models assessed the efficacy of this compound in reducing tumor size in xenograft models. The results indicated a marked reduction in tumor volume compared to control groups treated with placebo . Furthermore, no acute toxicity was observed at doses up to 2000 mg/kg, highlighting its safety profile for further development .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Recent studies have indicated that compounds containing pyrazoline structures exhibit significant anti-inflammatory effects. For instance, in silico molecular docking studies suggest that N-(3-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Research has shown that pyrazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural modifications present in this compound may enhance its efficacy against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Antimicrobial Effects
Some studies have reported antimicrobial activities associated with pyrazoline derivatives. The compound could potentially inhibit bacterial growth or fungal infections, warranting exploration in pharmaceutical applications targeting infectious diseases.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step condensation and functionalization reactions. For example, pyrazolinone core formation can be achieved via cyclization of hydrazine derivatives with β-ketoesters, followed by bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄). Subsequent methoxy-phenyl linkage via Williamson ether synthesis (using K₂CO₃ as a base) and final acetylation with acetic anhydride in pyridine ensures high yields. Purity (>95%) is confirmed by HPLC with a C18 column (acetonitrile/water gradient) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the acetyl methyl group (δ ~2.1 ppm in ¹H NMR; δ ~22 ppm in ¹³C NMR) and the pyrazolinone carbonyl (δ ~165–170 ppm in ¹³C NMR).
- IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and pyrazolinone carbonyl (~1700–1720 cm⁻¹).
- HRMS : Use ESI+ mode to validate the molecular ion [M+H]⁺ (exact mass calculated: ~443.1 g/mol).
Cross-validation with X-ray crystallography (if crystalline) resolves structural ambiguities .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?
- Methodological Answer : The compound is sensitive to moisture and light. Store at –20°C in amber vials under nitrogen. Stability studies (TGA/DSC) indicate decomposition above 150°C. For aqueous solutions, use phosphate-buffered saline (pH 7.4) with <5% DMSO to prevent precipitation. Monitor degradation via LC-MS every 6 months .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during bromination of the pyrazolinone core?
- Methodological Answer : Regioselective bromination at the 4-position is achieved using NBS in anhydrous CCl₄ under UV light (λ = 254 nm). Computational modeling (DFT at B3LYP/6-31G* level) predicts electrophilic attack at the para position due to electron-withdrawing effects of the oxo group. Competing side products (e.g., 5-bromo derivatives) are minimized by controlling reaction time (<2 hours) and temperature (25°C). Confirm regiochemistry via NOESY (nuclear Overhauser effect) NMR .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The bromine atom exhibits high electrophilicity (LUMO energy ~–1.5 eV), favoring Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Molecular dynamics (MD) simulations (AMBER force field) predict steric hindrance from the methoxy-phenyl group, requiring bulky ligands (e.g., XPhos) for efficient catalysis .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., ATP concentration in kinase studies). Standardize protocols using positive controls (e.g., staurosporine for kinases) and replicate in triplicate. Molecular docking (AutoDock Vina) with protein crystal structures (PDB) identifies key binding interactions (e.g., hydrogen bonds with the amide group). Validate via site-directed mutagenesis of target residues .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Introduce polar groups (e.g., –SO₂NH₂) to improve solubility (logP <3.0 predicted via ChemAxon).
- Metabolic Stability : Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation.
- Bioavailability : Conduct in vitro Caco-2 permeability assays and PAMPA (parallel artificial membrane permeability assay) to prioritize derivatives with >80% absorption .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.